molecular formula C15H13F2N3O4 B2999590 2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide CAS No. 1396872-74-4

2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide

Cat. No. B2999590
CAS RN: 1396872-74-4
M. Wt: 337.283
InChI Key: CBZJUGDVJUZDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide, commonly known as CP-690,550, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor, which means it can block the activity of certain enzymes that play a crucial role in the immune system. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Substituted Oxazoles : Kumar et al. (2012) described an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which could be relevant for the synthesis of similar compounds like the one (Kumar et al., 2012).

  • Crystal Structure of Related Compounds : Lu et al. (2021) reported on the synthesis and crystal structure of a related compound, highlighting its potential antiproliferative activity against cancer cell lines (Lu et al., 2021).

  • Gold-Catalyzed Oxidation Strategies : Luo et al. (2012) explored the synthesis of oxazoles using a gold-catalyzed oxidation strategy, which could be applicable to the synthesis of the compound (Luo et al., 2012).

Potential Applications in Pharmacology

  • Antitumor Activity : Lu et al. (2020) synthesized an indazole derivative related to the compound and studied its antitumor activity, highlighting the potential pharmacological applications of such compounds (Lu et al., 2020).

  • Antiviral Activity : Srivastava et al. (1977) described the synthesis of thiazole nucleosides and their evaluation for antiviral activity, which could be relevant for the antiviral potential of similar compounds (Srivastava et al., 1977).

  • Cytotoxic Activity in Cancer Therapy : Hernández-Vázquez et al. (2018) synthesized macrocycles containing oxazole moieties, some of which showed cytotoxicity against cancer cell lines, indicating a potential application in cancer therapy (Hernández-Vázquez et al., 2018).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O4/c16-14(17)24-10-3-1-2-9(6-10)18-13(22)11-7-23-15(19-11)20-12(21)8-4-5-8/h1-3,6-8,14H,4-5H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZJUGDVJUZDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.